Betp
Betp
BETP is a positive allosteric modulator of glucagon-like peptide 1 receptor (GLP-1R; EC50 = 0.66 µM in a reporter assay). It is selective for GLP-1R over GLP-2R, as well as glucose-dependent insulinotropic polypeptide, glucagon, and the parathyroid hormone receptors. BETP induces cAMP accumulation and intracellular calcium mobilization in CHO cells expressing human GLP-1R (EC50s = 5 and 6.3 µM, respectively). It increases glucose-induced insulin secretion in pancreatic islets isolated from patients with type 2 diabetes when used at concentrations of 3 and 10 µM. BETP (10 mg/kg) increases plasma insulin levels in an intravenous glucose tolerance test in rats.
Brand Name:
Vulcanchem
CAS No.:
1371569-69-5
VCID:
VC0117570
InChI:
InChI=1S/C20H17F3N2O2S/c1-2-28(26)19-24-17(12-18(25-19)20(21,22)23)15-9-6-10-16(11-15)27-13-14-7-4-3-5-8-14/h3-12H,2,13H2,1H3
SMILES:
CCS(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC(=CC=C2)OCC3=CC=CC=C3
Molecular Formula:
C20H17F3N2O2S
Molecular Weight:
406.4 g/mol
Betp
CAS No.: 1371569-69-5
Cat. No.: VC0117570
Molecular Formula: C20H17F3N2O2S
Molecular Weight: 406.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | BETP is a positive allosteric modulator of glucagon-like peptide 1 receptor (GLP-1R; EC50 = 0.66 µM in a reporter assay). It is selective for GLP-1R over GLP-2R, as well as glucose-dependent insulinotropic polypeptide, glucagon, and the parathyroid hormone receptors. BETP induces cAMP accumulation and intracellular calcium mobilization in CHO cells expressing human GLP-1R (EC50s = 5 and 6.3 µM, respectively). It increases glucose-induced insulin secretion in pancreatic islets isolated from patients with type 2 diabetes when used at concentrations of 3 and 10 µM. BETP (10 mg/kg) increases plasma insulin levels in an intravenous glucose tolerance test in rats. |
|---|---|
| CAS No. | 1371569-69-5 |
| Molecular Formula | C20H17F3N2O2S |
| Molecular Weight | 406.4 g/mol |
| IUPAC Name | 2-ethylsulfinyl-4-(3-phenylmethoxyphenyl)-6-(trifluoromethyl)pyrimidine |
| Standard InChI | InChI=1S/C20H17F3N2O2S/c1-2-28(26)19-24-17(12-18(25-19)20(21,22)23)15-9-6-10-16(11-15)27-13-14-7-4-3-5-8-14/h3-12H,2,13H2,1H3 |
| Standard InChI Key | NTDFYGSSDDMNHI-UHFFFAOYSA-N |
| SMILES | CCS(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
| Canonical SMILES | CCS(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
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